molecular formula C11H19NO3S B14007191 Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate CAS No. 78614-27-4

Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate

Cat. No.: B14007191
CAS No.: 78614-27-4
M. Wt: 245.34 g/mol
InChI Key: GYNDANYLYYTZHG-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate is an organic compound with the molecular formula C11H19NO3S It is a derivative of propanoic acid and features a cyclohexylcarbamoylsulfanyl group attached to the third carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate typically involves the reaction of cyclohexyl isocyanate with methyl 3-mercaptopropanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Cyclohexyl isocyanate and methyl 3-mercaptopropanoate.

    Solvent: Anhydrous toluene or another suitable organic solvent.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(phenylcarbamoylsulfanyl)propanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Methyl 3-(tert-butylcarbamoylsulfanyl)propanoate: Contains a tert-butyl group in place of the cyclohexyl group.

    Methyl 3-(ethylcarbamoylsulfanyl)propanoate: Features an ethyl group instead of a cyclohexyl group.

Uniqueness

Methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

78614-27-4

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

methyl 3-(cyclohexylcarbamoylsulfanyl)propanoate

InChI

InChI=1S/C11H19NO3S/c1-15-10(13)7-8-16-11(14)12-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,14)

InChI Key

GYNDANYLYYTZHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC(=O)NC1CCCCC1

Origin of Product

United States

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